molecular formula C21H20ClNO2S B11341649 N-(3-chloro-4-methylphenyl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide

N-(3-chloro-4-methylphenyl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11341649
M. Wt: 385.9 g/mol
InChI Key: FZONTYNLIGSLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-methylphenyl)-3-ethoxy-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 3-chloro-4-methylphenyl group, an ethoxy group, and a thiophen-2-ylmethyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-3-ethoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves the reaction of 3-chloro-4-methylaniline with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with thiophen-2-ylmethylamine to yield the final product. The overall reaction can be summarized as follows:

  • 3-chloro-4-methylaniline + 3-ethoxybenzoyl chloride → intermediate
  • Intermediate + thiophen-2-ylmethylamine → N-(3-chloro-4-methylphenyl)-3-ethoxy-N-[(thiophen-2-yl)methyl]benzamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-3-ethoxy-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-3-ethoxy-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-ethoxy-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
  • N-(3-chloro-4-methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide

Uniqueness

N-(3-chloro-4-methylphenyl)-3-ethoxy-N-[(thiophen-2-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H20ClNO2S

Molecular Weight

385.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-ethoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20ClNO2S/c1-3-25-18-7-4-6-16(12-18)21(24)23(14-19-8-5-11-26-19)17-10-9-15(2)20(22)13-17/h4-13H,3,14H2,1-2H3

InChI Key

FZONTYNLIGSLOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.